molecular formula C6H12NNaO4S B7802550 sodium;2-morpholin-4-ylethanesulfonate

sodium;2-morpholin-4-ylethanesulfonate

Cat. No.: B7802550
M. Wt: 217.22 g/mol
InChI Key: IRHWMYKYLWNHTL-UHFFFAOYSA-M
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Description

Sodium;2-morpholin-4-ylethanesulfonate is a useful research compound. Its molecular formula is C6H12NNaO4S and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality sodium;2-morpholin-4-ylethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;2-morpholin-4-ylethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;2-morpholin-4-ylethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHWMYKYLWNHTL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: MES Sodium Salt (CAS 71119-23-8) in Biopharmaceutical Applications

[1]

Executive Summary & Core Identity

MES Sodium Salt (2-(N-Morpholino)ethanesulfonic acid sodium salt) is a zwitterionic "Good's buffer" characterized by a morpholine ring and a sulfonate group. Assigned CAS 71119-23-8 , it is the sodium salt derivative of the standard MES free acid.

Unlike phosphate or acetate buffers, MES exhibits minimal coordination with metal ions, making it the gold standard for metalloprotein assays and cation-dependent enzymatic reactions. Its pKa of ~6.1 at 25°C places its effective buffering capacity exactly within the physiological "slightly acidic" window (pH 5.5 – 6.7), critical for plant cell culture, upstream bioprocessing, and ion-exchange chromatography.

Physicochemical Profile[2][3][4][5][6][7][8][9]
PropertySpecification
CAS Number 71119-23-8
Formula C₆H₁₂NNaO₄S
Molecular Weight 217.22 g/mol
pKa (25°C) 6.10 ± 0.05
Useful pH Range 5.5 – 6.7
Solubility (Water) ~0.5 g/mL (High)
Metal Binding Negligible (Cu²⁺); Weak (Ca²⁺, Mg²⁺, Mn²⁺)
UV Absorbance Minimal at >260 nm

Mechanism of Action & Buffer Chemistry[13]

The Zwitterionic Advantage

MES operates as a zwitterion.[1][2][3][4][5] In solution, the morpholine nitrogen acts as the proton acceptor (base), while the sulfonate group remains negatively charged. The sodium salt form provides immediate solubility and a higher initial pH compared to the free acid, reducing the volume of strong base (NaOH) required for adjustment, thereby minimizing ionic strength spikes.

Henderson-Hasselbalch Application

The buffering efficacy is dictated by the equilibrium between the protonated species (MES Free Acid) and the deprotonated species (MES Sodium Salt).

Where:

  • 
     = Concentration of MES Sodium Salt (Base)
    
  • 
     = Concentration of MES Free Acid
    

Expert Insight: For precise reproducibility in sensitive assays (e.g., SPR or ITC), avoid titrating with NaOH/HCl. Instead, prepare equimolar stock solutions of MES Free Acid and MES Sodium Salt and mix them to achieve the target pH.[6][7] This "Fixed Ratio" method locks the ionic strength and prevents electrode drift errors.

Buffer Selection Logic

The following decision tree illustrates when to deploy MES Sodium Salt over other buffering agents.

BufferSelectionStartStart: Select BufferCheckPHTarget pH Range?Start->CheckPHCheckMetalMetal Ion Sensitivity?CheckPH->CheckMetal5.5 - 6.7UseHEPESUse HEPES(pH 6.8-8.2)CheckPH->UseHEPES> 6.8UseMESUse MES Sodium Salt(pH 5.5-6.7)CheckMetal->UseMESHigh Sensitivity(Need Non-Coordinating)UseAcetateUse Acetate(Interferes with Metals)CheckMetal->UseAcetateLow SensitivityCheckToxCell Type?CheckTox->UseMESMammalian/BacteriaCautionPlantCaution: Toxic >10mMin Plant CultureCheckTox->CautionPlantPlant TissueUseMES->CheckToxValidation

Figure 1: Decision matrix for selecting MES Sodium Salt based on pH, metal sensitivity, and biological application.

Critical Applications

Protein Purification (Ion Exchange)

MES is the buffer of choice for Cation Exchange Chromatography (CEX) involving proteins that are unstable at higher pH.

  • Why: Its pKa (6.[6]1) allows for a running buffer at pH 6.0, where many monoclonal antibodies (mAbs) are positively charged (below their pI), facilitating binding to the CEX column.

  • Stability: Unlike phosphate, MES does not precipitate with calcium or magnesium ions often present in cell culture supernatants.

Cell Culture[1][14]
  • Mammalian: Non-toxic and highly stable. Used in media requiring a lower pH environment or for preventing pH spikes during metabolic acidosis phases of bioreactor runs.

  • Plant: Warning: MES can be toxic to certain plant species (e.g., Arabidopsis) at concentrations >10 mM. For plant protoplasts, maintain concentrations <10 mM or validate specific tolerance [1].

Electrophoresis

MES Sodium Salt is a key component in Bis-Tris SDS-PAGE running buffers. Its lower ionic mobility compared to MOPS allows for better resolution of smaller proteins (low molecular weight range).

Experimental Protocols

Protocol A: The "Self-Validating" Buffer Preparation (Recommended)

Objective: Prepare 1 L of 0.5 M MES Buffer at pH 6.0 without using a pH meter for titration. This method ensures exact ionic strength and high reproducibility.

Materials:

  • MES Free Acid (MW: 195.24 g/mol )[3][8]

  • MES Sodium Salt (MW: 217.22 g/mol )[1][2][9][4][10]

  • Ultrapure Water (Type I)

Workflow Logic: Using the Henderson-Hasselbalch equation, at pH 6.0 (close to pKa 6.1), the ratio of [Salt]/[Acid] is approximately 0.8.

Step-by-Step:

  • Calculate Ratios: To achieve pH 6.0 at 25°C, the molar ratio is ~44% Salt to 56% Acid.

  • Weighing:

    • Weigh 47.79 g of MES Sodium Salt (0.22 mol).

    • Weigh 54.66 g of MES Free Acid (0.28 mol).

    • Total Moles = 0.5 mol.

  • Dissolution: Add both powders to a beaker containing 800 mL of Ultrapure water.

  • Mixing: Stir until completely dissolved. The pH will naturally equilibrate to ~6.0.

  • Finalize: Top up to 1.0 L with water.

  • Sterilization: Filter sterilize through a 0.22 µm PES membrane. Do not autoclave if downstream application involves sensitive metal-dependent enzymes, as autoclaving can induce minor yellowing (degradation products) [2].

Protocol B: Standard Titration (Traditional)

Objective: Prepare 0.5 M MES stock using only MES Sodium Salt.

  • Dissolve 108.61 g of MES Sodium Salt in 800 mL water.

  • Initial pH Check: The solution will be alkaline (pH ~9-10).

  • Titration: Slowly add concentrated HCl (e.g., 5M or 10M) while stirring. Monitor pH continuously until it reaches 6.0.

    • Note: This adds Cl⁻ ions to the solution, which increases ionic strength and may interfere with silver staining or certain electrochemical assays.

  • Adjust volume to 1 L.

PrepWorkflowcluster_0Method A: Dual Solid (High Precision)cluster_1Method B: TitrationInputSelect MethodWeighBothWeigh Acid + Salt(Calculated Ratio)Input->WeighBothWeighSaltWeigh Sodium Salt OnlyInput->WeighSaltMixDissolve in WaterWeighBoth->MixResultApH 6.0(Fixed Ionic Strength)Mix->ResultATitrateAdd HCl to pH 6.0WeighSalt->TitrateResultBpH 6.0(Contains Cl- ions)Titrate->ResultB

Figure 2: Comparison of buffer preparation workflows. Method A is preferred for analytical consistency.

Troubleshooting & Interferences

Metal Ion Binding

While MES is "non-coordinating," it is not "non-interacting."

  • Interference: It binds weakly to Mn²⁺ and Ca²⁺.[1][2] If your enzyme (e.g., a kinase) requires precise mM concentrations of Mn²⁺, calculate the free metal concentration using a chelation calculator, or increase the metal concentration slightly to compensate.

  • Advantage: It does not bind Cu²⁺, making it superior to Acetate or Phosphate for copper-dependent oxidases.

Redox Reactions

MES is generally stable but can interfere with certain redox reactions.

  • Folin-Ciocalteu Assay: MES interferes with the Lowry protein assay and Folin reagents, leading to false positives. Solution: Use the Bradford assay or BCA assay (compatible up to moderate MES concentrations) for protein quantification [3].

Sterilization
  • Autoclaving: MES solutions turn yellow upon autoclaving due to minor degradation. While the pH change is usually negligible (< 0.1 pH units), the degradation products may affect UV absorbance or sensitive cell lines.

  • Recommendation: Always use 0.22 µm filtration for cell culture and analytical grade buffers.

References

  • ResearchGate. (2015). Protocol for MES Buffer Preparation and Interference Discussion. Retrieved from [Link]

solubility of MES sodium salt in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of MES Sodium Salt in Water vs. Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

MES (2-(N-morpholino)ethanesulfonic acid) Sodium Salt is a cornerstone buffering agent in biochemical and pharmaceutical research. As a zwitterionic "Good's buffer," it is engineered for maximum aqueous solubility and minimal interaction with biological membranes or enzymatic processes.

This guide provides a rigorous analysis of the solubility landscape of MES Sodium Salt (CAS 71119-23-8). It contrasts the thermodynamic favorability of aqueous solvation against the kinetic and thermodynamic barriers present in organic solvents. It also provides validated protocols for buffer preparation and solvent exchange, ensuring reproducibility in high-stakes experimental workflows.

Physicochemical Architecture

To understand solubility behavior, one must first understand the solute's molecular architecture. MES Sodium Salt is not merely a polar molecule; it is an ionic species with distinct hydrophilic domains.

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 217.22 g/mol [2][4][5]

  • pKa (20°C): ~6.15 (Working pH range: 5.5 – 6.7)

  • Structural Character: Contains a morpholine ring (moderately hydrophobic) and a sulfonate group (highly anionic/hydrophilic), balanced by a sodium counterion.

Mechanism of Solvation
  • In Water: The high dielectric constant of water (

    
    ) allows for the stabilization of the dissociated 
    
    
    
    and the anionic sulfonate group via hydration shells. The morpholine ring interacts via hydrogen bonding.
  • In Organics: Most organic solvents lack the dielectric strength to shield the ionic charges, leading to strong ion-pairing and precipitation (salting out).

Solubility Landscape: Quantitative Data

The following data consolidates solubility limits across critical solvents used in drug development and purification workflows.

Table 1: Solubility Limits at 20-25°C
SolventSolubility LimitClassificationMechanistic Insight
Water ~590 g/L (2.7 M) Highly SolubleFavorable ion-dipole interactions; entropy-driven solvation.
DMSO ~38.6 mg/mL (0.18 M) Moderately SolubleHigh polarity of DMSO (

) allows partial solvation, but hygroscopicity interferes.
Ethanol < 3 mg/mL Poorly SolubleLow dielectric constant (

) promotes ion-pair formation over solvation.
Methanol < 10 mg/mL *Low SolubilitySlightly better than ethanol due to size/polarity, but insufficient for high-concentration stocks.
Acetone Practically Insoluble InsolubleAprotic, low polarity (

); causes immediate precipitation.
DMF < 1 mg/mL InsolubleDespite being polar aprotic, it lacks the H-bonding network to stabilize the sulfonate anion effectively.

*Note: Methanol values are estimated based on comparative zwitterionic salt behavior; exact saturation points vary by purity and temperature.

Mechanistic Visualization: Solvation Dynamics

The following diagram illustrates why MES Sodium Salt dissolves readily in water but precipitates in organic solvents. This understanding is critical when designing solvent-exchange steps in protein purification.

SolvationMechanism cluster_Water Aqueous Environment (High Dielectric) cluster_Organic Organic Environment (Low Dielectric) MES MES Sodium Salt (Crystal Lattice) Water_Shell Hydration Shell Formation (Ion-Dipole Stabilization) MES->Water_Shell Add Water Ion_Pairing Strong Ion Pairing (Electrostatic Attraction) MES->Ion_Pairing Add Ethanol/Acetone Dissolved Stable Solution (Free Ions) Water_Shell->Dissolved Entropy Increase Precipitate Precipitation (Lattice Re-formation) Dissolved->Precipitate Solvent Exchange (Salting Out) Ion_Pairing->Precipitate Energy Minimization

Figure 1: Comparative solvation dynamics. In water, hydration shells stabilize ions. In organics, electrostatic forces dominate, forcing the salt back into a solid lattice.

Experimental Protocols

Protocol A: Preparation of High-Molarity (0.5 M) Aqueous Stock

Goal: Create a stable, concentrated stock solution for downstream dilution.

  • Calculate Mass: To prepare 100 mL of 0.5 M solution:

    
    
    
  • Dissolution:

    • Add 10.86 g of MES Sodium Salt to a beaker.

    • Add approx. 80 mL of Type I ultrapure water (18.2 MΩ·cm).

    • Critical Step: Stir vigorously. The salt dissolves rapidly; the solution should be clear and colorless.

  • pH Adjustment (Optional but Recommended):

    • The native pH of MES Sodium salt in solution is alkaline (~8.5 - 10.4).

    • To reach the buffering range (pH 6.0), titrate with concentrated HCl or mix with an equimolar solution of MES Free Acid (See Protocol B).

  • Final Volume: Transfer to a volumetric flask and bring to volume (100 mL) with water.

  • Filtration: Sterilize using a 0.22 µm PES (Polyethersulfone) filter. Do not autoclave if precise concentration is critical, as minor degradation can occur (yellowing).

Protocol B: The "Dual-Species" Buffer Method (Self-Validating)

Goal: Prepare a precise pH buffer without using strong acids/bases that alter ionic strength unpredictably.

  • Prepare Stock A: 0.5 M MES Free Acid (Acidic, pH ~3).

  • Prepare Stock B: 0.5 M MES Sodium Salt (Alkaline, pH ~9).

  • Titration Workflow:

    • Place a calibrated pH probe into Stock A.

    • Slowly add Stock B under stirring until the target pH (e.g., 6.1) is reached.

    • Why this works: You are mixing the conjugate acid and base directly. The final concentration remains exactly 0.5 M regardless of the ratio used.

Protocol C: Solvent Precipitation (Purification Step)

Goal: Recover MES salt or precipitate proteins while keeping MES in solution (or vice versa).

  • Antisolvent Selection: Use cold Acetone or Ethanol (100%).

  • Procedure:

    • Add 4 volumes of cold Acetone to 1 volume of aqueous MES solution.

    • Incubate at -20°C for 1 hour.

    • Result: MES Sodium Salt will precipitate out of solution due to the drastic drop in dielectric constant. This can be used to remove MES from a hydrophobic drug formulation, provided the drug is soluble in acetone.

Workflow Visualization: Buffer Preparation

BufferPrep Start Start: Define Target pH (e.g., pH 6.0) Choice Choose Method Start->Choice Method1 Method 1: Titration (MES-Na + HCl) Choice->Method1 Method2 Method 2: Dual Stock (MES-Acid + MES-Na) Choice->Method2 Step1_M1 Dissolve MES-Na in 80% Vol Water Method1->Step1_M1 Step1_M2 Prep 0.5M MES-Acid Prep 0.5M MES-Na Method2->Step1_M2 Step2_M1 Titrate with HCl to pH 6.0 Step1_M1->Step2_M1 Final Adjust Volume & Filter Sterilize (0.22 µm) Step2_M1->Final Step2_M2 Mix Stocks to reach pH 6.0 Step1_M2->Step2_M2 Step2_M2->Final

Figure 2: Decision tree for preparing MES buffers. Method 2 is recommended for maintaining precise ionic strength.

Troubleshooting & FAQs

Q: My MES solution turned yellow after autoclaving. Is it safe to use?

  • A: Autoclaving can cause minor oxidative degradation of the morpholine ring, resulting in a yellow hue. While the pH often remains stable, this introduces unknown impurities. For sensitive analytical applications (HPLC, MS), always filter sterilize (0.22 µm) instead of autoclaving.

Q: Can I use MES Sodium Salt in cell culture?

  • A: Yes. It is non-toxic and resists enzymatic degradation. However, ensure the final osmolarity is balanced, as adding high concentrations of the sodium salt form contributes significantly to ionic strength compared to the free acid.

Q: Why won't MES dissolve in my ethanol-based drug formulation?

  • A: MES Sodium Salt is extremely hydrophilic. In high-ethanol (>80%) formulations, it will phase separate or crystallize. Solution: Dissolve the drug in DMSO or Ethanol, dissolve MES in a small volume of water, and then mix slowly. Ensure the final water content is sufficient to maintain the hydration shell of the MES ions (typically >20% water is required).

References

  • BioSpectra . (2025). MES Sodium Salt: Product Specifications and Solubility Profile. Retrieved from [Link]

  • SeniorChem . (2020). Solubility of Sodium Salts in Water, Methanol, and Ethanol Mixtures. Retrieved from [Link]

Sources

Methodological & Application

Precision Buffering: Optimizing MES Sodium Salt for Arabidopsis Root Architecture Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Arabidopsis thaliana root phenotyping, the stability of the rhizosphere pH is a critical, yet often overlooked, variable. While 2-(N-morpholino)ethanesulfonic acid (MES) is the industry standard buffer due to its pKa of 6.15, the choice between MES Free Acid and MES Sodium Salt fundamentally alters the ionic composition of the growth medium.

This guide specifically addresses the use of MES Sodium Salt . Unlike the Free Acid form, the Sodium Salt introduces exogenous Na⁺ ions. This application note demonstrates that while MES Sodium Salt is an effective buffer, its concentration must be strictly capped at 0.1% (w/v) (~4.6 mM) to avoid sodium toxicity artifacts that mimic stress responses, such as root skewing, halotropism, or meristematic exhaustion.

Technical Analysis: The Sodium Salt Factor

The Chemistry of MES-Na in MS Media

Standard Murashige & Skoog (MS) basal salts are inherently acidic (pH ~4.0–4.5).

  • MES Free Acid: Further acidifies the medium, requiring significant addition of Potassium Hydroxide (KOH) to reach pH 5.7. This increases the K⁺ load.[1]

  • MES Sodium Salt: Is alkaline in solution (pH ~9.0–10.0).[2] When added to acidic MS media, it acts as a partial neutralizing agent, often bringing the pH closer to the target 5.7–5.8 range with minimal additional titration.

The "Goldilocks" Concentration Window

The physiological impact of MES Sodium Salt is a trade-off between buffering capacity and ionic stress .

Concentration (w/v)Concentration (mM)Na⁺ ContributionPhysiological Impact on Arabidopsis Roots
0.01% ~0.46 mM0.46 mMInsufficient. Rapid acidification of media occurs; root growth may stall in long-term assays (>7 days).
0.05% ~2.3 mM2.3 mMSafe. Good for short assays (3–5 days). Negligible Na⁺ stress.
0.1% (Recommended) ~4.6 mM4.6 mMOptimal. Stabilizes pH for 10–14 days. Na⁺ load is stimulatory (hormetic) rather than toxic.
0.5% ~23 mM23 mMRisky. Approaches the threshold for mild salt stress responses.
1.0% ~46 mM46 mMToxic. Inhibits primary root elongation; depletes root meristem size; alters ROS homeostasis.

Key Insight: Arabidopsis typically tolerates Na⁺ up to ~10–20 mM without severe phenotype distortion. However, at 1.0% MES-Na (46 mM Na⁺) , the medium effectively becomes a salt-stress assay, suppressing superoxide generation in the root apex and causing premature differentiation (Kagenishi et al., 2016).

Visualization: Physiological Logic[3]

The following diagram illustrates the causal pathway between buffer concentration, pH stability, and root phenotype.

RootLogic cluster_Buffer Buffering Choice MS_Media MS Basal Salts (Acidic pH 4.0) Root_Protons Root H+ Extrusion (Acid Growth) MS_Media->Root_Protons Substrate MES_Low Low MES-Na (<2 mM) Root_Protons->MES_Low MES_Opt Optimal MES-Na (4.6 mM / 0.1%) Root_Protons->MES_Opt MES_High High MES-Na (>20 mM) Root_Protons->MES_High Outcome_Acid Media Acidification (pH < 4.5) MES_Low->Outcome_Acid Buffering Failure Outcome_Stable Stable pH (pH 5.7-5.8) MES_Opt->Outcome_Stable Buffered Outcome_Toxicity Na+ Ion Toxicity & ROS Disruption MES_High->Outcome_Toxicity Ionic Stress Phenotype_Stunt Nutrient Lockout Variable Growth Outcome_Acid->Phenotype_Stunt Phenotype_Good Maximal Elongation Intact Meristem Outcome_Stable->Phenotype_Good Phenotype_Inhib Meristem Collapse Root Skewing Outcome_Toxicity->Phenotype_Inhib

Caption: Causal relationship between MES concentration, pH stability, and root phenotypic outcomes.

Protocol: Preparation of 0.1% MES-Na MS Media

This protocol is designed to minimize experimental variability. It uses 0.5 g/L (0.05%) to 1.0 g/L (0.1%) MES Sodium Salt.

Reagents
  • Murashige & Skoog (MS) Basal Salts (PhytoTechnology or Sigma).

  • MES Sodium Salt (Sigma M3058 or equivalent).

  • Sucrose (Plant Tissue Culture Grade).

  • Gelling Agent (Agar type A or Phytagel).

  • 1M HCl (for pH adjustment).

Step-by-Step Workflow
  • Dissolution:

    • Fill a beaker with 80% of the final volume of deionized water (Milli-Q, 18.2 MΩ).

    • Add MS Salts (typically 2.15 g/L for ½ strength or 4.3 g/L for full strength).

    • Add Sucrose (typically 1% w/v for root assays to prevent osmotic stress).

    • Stir until fully dissolved.

  • Buffer Addition:

    • Add 1.0 g/L MES Sodium Salt .

    • Note: The solution is currently acidic due to MS salts, but the MES-Na will raise the pH slightly compared to MES-Free Acid.

  • pH Adjustment (Critical Step):

    • Place probe in solution.

    • If pH > 5.8: Titrate down using 1M HCl . (This is common with MES-Na).

    • If pH < 5.7: Titrate up using 1M KOH .

    • Target: pH 5.75 ± 0.05.

  • Gelling & Sterilization:

    • Add gelling agent (e.g., 0.8% Agar or 0.4% Phytagel).

    • Adjust to final volume with water.

    • Autoclave at 121°C, 15 psi for 20 minutes.

    • Caution: MES can degrade slightly upon autoclaving (turning faint yellow).[2] For strictly analytical metabolomics, filter-sterilize the MES stock and add it to the autoclaved media after it cools to 55°C. For routine phenotyping, autoclaving is acceptable.

Workflow Visualization

MediaPrep Start 80% Vol Water Add_MS Add MS Salts + Sucrose Start->Add_MS Add_MES Add MES-Na (Max 1.0 g/L) Add_MS->Add_MES Check_pH Check pH Add_MES->Check_pH Adjust_HCl pH > 5.8 Add HCl Check_pH->Adjust_HCl Too Basic Adjust_KOH pH < 5.7 Add KOH Check_pH->Adjust_KOH Too Acidic Final_Vol Add Gelling Agent Top up Volume Adjust_HCl->Final_Vol Adjust_KOH->Final_Vol Autoclave Autoclave 121°C / 20min Final_Vol->Autoclave

Caption: Media preparation workflow specifically for MES Sodium Salt, highlighting the potential need for HCl titration.

Troubleshooting & Validation

If you observe unexpected root phenotypes, validate your buffer system using this checklist:

SymptomDiagnosisCorrective Action
Root Meristem Collapse Toxic Na⁺ levels (>20 mM).Check if MES-Na was used at >0.5% (5 g/L). Reduce to 0.1% or switch to MES Free Acid.
Media Yellowing Oxidative degradation of MES during autoclaving.Usually harmless. If severe, filter-sterilize MES and add post-autoclave.[2]
Root Waving/Skewing Thigmotropism or Salt Stress.1% MES causes waving. Reduce concentration. Ensure plates are tilted at 90° or 45°.
Crystal Precipitates Calcium/Phosphate precipitation.pH was likely too high (>6.0) before autoclaving. Ensure pH is 5.7–5.8.

References

  • Kagenishi, T., Yokawa, K., & Baluška, F. (2016).[3] MES Buffer Affects Arabidopsis Root Apex Zonation and Root Growth by Suppressing Superoxide Generation in Root Apex.[3][4][5] Frontiers in Plant Science, 7, 79. [Link]

  • Good, N. E., et al. (1966).[2] Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467-477.[2] [Link]

  • Bugbee, B. (2004). Nutrient Management in Recirculating Hydroponic Culture. South Pacific Soilless Culture Conference. [Link]

Sources

High-Performance MES Buffer for Protein Purification: Protocol & Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scientific Rationale

Abstract

2-(N-morpholino)ethanesulfonic acid (MES) is a cornerstone "Good's Buffer" for the purification of monoclonal antibodies (mAbs) and enzymes requiring slightly acidic conditions (pH 5.5–6.7). Unlike phosphate buffers, which precipitate in the presence of divalent cations (Ca²⁺, Mg²⁺) and exhibit complex metal-ion coordination, MES is zwitterionic and non-coordinating. This application note provides a field-validated protocol for preparing high-molarity MES stocks and details its strategic deployment in Cation Exchange Chromatography (CEX) for high-resolution charge variant analysis.

Physicochemical Intelligence

MES is selected when maintaining a stable pH in the physiological transition zone (pH 5.8–6.5) is critical. Its low UV absorptivity at 280 nm makes it ideal for protein monitoring.

PropertyValueClinical/Experimental Relevance
pKa (25°C) 6.15Optimal for CEX binding of neutral/basic proteins (pI > 7).
Useful pH Range 5.5 – 6.7Covers the "histidine protonation" window critical for many enzymes.
dpKa/dT -0.011 pH/°CCritical: pH drops as temperature rises.[1] A buffer set to pH 6.10 at 20°C will be ~pH 6.06 at 24°C.
Metal Binding Negligible (Cu, Ca, Mg)Prevents precipitation in feedstreams containing upstream salts; compatible with IMAC.
UV Cutoff < 230 nmTransparent at 280 nm (Protein A280) and 214 nm (Peptide backbone).

Part 2: Strategic Application – Cation Exchange Chromatography (CEX)

In the development of biologics, particularly monoclonal antibodies (mAbs), MES is superior to phosphate for Cation Exchange (CEX) due to its conductivity profile and lack of interaction with the stationary phase.

The "Gold Standard" CEX Workflow

Objective: Separate acidic and basic charge variants of a human IgG1 mAb (pI ~8.4).

  • Mechanism: At pH 6.0 (MES buffer), the mAb is positively charged and binds to the negatively charged resin (e.g., Sulfopropyl or Carboxymethyl).

  • Advantage: MES does not compete with the protein for binding sites, unlike phosphate ions which can act as counter-ions, potentially altering selectivity.

Recommended Mobile Phases
  • Buffer A (Equilibration): 20 mM MES, pH 6.0

  • Buffer B (Elution): 20 mM MES, pH 6.0 + 0.5 M NaCl (Salt Gradient) OR 20 mM HEPES/CAPS (pH Gradient).

Part 3: Core Protocol – Preparation of 0.5 M MES Stock

Safety Note: MES free acid is acidic. Wear PPE (gloves, goggles). Target: 1.0 Liter of 0.5 M MES, pH 6.0 at 25°C.

Reagents & Equipment[2][3][4][5][6][7][8]
  • MES Free Acid (MW: 195.24 g/mol ) OR MES Monohydrate (MW: 213.25 g/mol ).

  • 10 N NaOH (Sodium Hydroxide) – High concentration minimizes volume change.

  • Milli-Q® Water (18.2 MΩ·cm).

  • Calibrated pH Meter (3-point calibration: pH 4.0, 7.0, 10.0).

Step-by-Step Methodology
  • Calculation:

    • Molarity (

      
      ) = 
      
      
      
    • Volume (

      
      ) = 
      
      
      
    • Mass (

      
      ) = 
      
      
      
    • For Free Acid:

      
      
      
    • For Monohydrate:

      
      
      
  • Dissolution (The "80% Rule"):

    • Add the calculated mass of MES to a beaker.

    • Add 750 mL (approx. 80% of final volume) of Milli-Q water.

    • Stir magnetically. The solution will be acidic (pH ~3.0–4.0).

  • Self-Validating pH Adjustment:

    • Place the pH probe in the solution. Ensure the temperature probe is also submerged.

    • Critical Check: Verify solution temperature is 20–25°C.

    • Add 10 N NaOH dropwise.

    • Observation: As pH approaches 5.0, buffering capacity increases. Slow down addition.

    • Stop exactly at pH 6.0 .

    • Validation: If you overshoot >6.2, do not back-titrate with HCl (this adds Cl⁻ ions, altering ionic strength). Discard and restart for analytical grade work.

  • Final Volume Adjustment:

    • Transfer solution to a 1000 mL volumetric flask.

    • Rinse the beaker with Milli-Q water and add to the flask.

    • Top up to the 1000 mL mark. Invert 5x to mix.

  • Sterilization & Storage:

    • Filter through a 0.22 µm PES (Polyethersulfone) membrane.

    • Store at 4°C. Stable for 6 months. Discard if yellowing occurs.

Part 4: Critical Considerations & Troubleshooting

Assay Compatibility Matrix

Before using MES in downstream analytics, verify compatibility:

AssayCompatibilityNotes
BCA Assay Compatible Unlike DTT, MES is not a reducing agent. Compatible with standard BCA protocols.[2]
Bradford Compatible Excellent compatibility.[3] Run standard curve in MES buffer to negate minor background.
Lowry Incompatible MES interferes with the copper-peptide complex formation. Avoid.
A280 Excellent No background absorbance.
Conductivity & Ionic Strength

A 20 mM MES buffer (pH 6.0) has a relatively low conductivity (~700–900 µS/cm).

  • Issue: If your protein does not bind to the CEX column, the ionic strength might still be too high if you adjusted pH with a large volume of dilute NaOH.

  • Solution: Always use concentrated NaOH (5N or 10N) to minimize the addition of Na⁺ counter-ions during pH adjustment.

Part 5: Visualization of Workflows

Diagram 1: Buffer Preparation Logic

This flow illustrates the critical decision points in the preparation process to ensure "Self-Validating" quality.

MES_Prep_Workflow Start Start: Define Molarity (0.5 M Target) Weigh Weigh Reagent (97.62g Free Acid) Start->Weigh Dissolve Dissolve in 80% Volume (750mL) Weigh->Dissolve TempCheck Check Temp (Must be 20-25°C) Dissolve->TempCheck pH_Adjust Adjust pH with 10N NaOH TempCheck->pH_Adjust Temp OK Overshoot pH > 6.2? pH_Adjust->Overshoot Discard Discard & Restart Overshoot->Discard Yes (Cl- contamination risk) Vol_Adjust Fill to 1000mL (Volumetric Flask) Overshoot->Vol_Adjust No (pH 6.0) Filter Filter (0.22 µm) & Store 4°C Vol_Adjust->Filter

Caption: Step-by-step workflow for preparing analytical-grade MES stock, emphasizing the critical "No Back-Titration" rule.

Diagram 2: Buffer Selection Decision Tree (CEX)

When to choose MES over Phosphate or Acetate for Chromatography.

Buffer_Selection Root Select Buffer for Cation Exchange (CEX) pH_Range Required pH Range? Root->pH_Range Acidic pH 4.0 - 5.5 pH_Range->Acidic Low pH Neutral pH 5.8 - 6.5 pH_Range->Neutral Physiological Basic pH > 7.0 pH_Range->Basic Acetate Acetate Buffer Acidic->Acetate Metal_Q Divalent Cations (Ca2+, Mg2+) Present? Neutral->Metal_Q HEPES HEPES / Tris Basic->HEPES Phosphate Phosphate Buffer MES MES Buffer Metal_Q->Phosphate No Metals Metal_Q->MES Metals Present (Prevents Precip.)

Caption: Decision logic for selecting MES based on pH requirements and the presence of divalent cations in the feedstream.

References

  • Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477.[4] Link

  • Thermo Fisher Scientific. (n.d.). Buffer Preparation and Recipes. Thermo Fisher Technical Resources. Link

  • GoldBio. (2017). MES Buffer Stock Solution Protocol (0.5 M). Gold Biotechnology Protocols. Link

  • Cytiva. (n.d.). Cation Exchange Chromatography: Principles and Methods. Cytiva Handbooks. Link

  • Merck/Sigma-Aldrich. (n.d.). MES Buffer Properties and Product Information. Sigma-Aldrich Product Sheet. Link

Sources

Application Note: MES Buffer Systems for Stabilizing Labile Proteins During Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The extraction of labile proteins—specifically metalloenzymes and those susceptible to hydrolysis or aggregation—requires a buffering system that goes beyond simple pH control. Traditional buffers like Phosphate and Tris often introduce artifacts: Phosphate precipitates vital metal cofactors (Ca²⁺, Mg²⁺, Zn²⁺), while Tris exhibits severe temperature-dependent pH shifts that can denature cold-sensitive proteins.

This guide details the application of MES (2-(N-morpholino)ethanesulfonic acid) as a superior stabilizing agent. With a pKa of ~6.15 (at 25°C), MES provides a chemically inert, zwitterionic environment ideal for proteins requiring a slightly acidic to neutral pH (5.5–6.7).[1][2] This protocol outlines the mechanistic basis for MES selection and provides a validated workflow for extracting high-fidelity protein samples.

Scientific Rationale & Mechanism

The "Good" Buffer Advantage

MES is one of the original "Good’s Buffers" developed by Norman Good in 1966 to address the limitations of biological buffers. Its morpholine ring structure provides unique stability advantages:

  • Minimal Metal Coordination: Unlike phosphate, MES has a negligible binding constant for divalent cations (Cu²⁺, Ca²⁺, Mg²⁺, Mn²⁺). This is critical for metalloproteins , where the buffer must not strip the metal cofactor from the enzyme's active site.

  • Thermal pH Stability: Tris buffer changes pH by approximately -0.028 units per °C. A solution prepared at pH 7.5 at room temperature (25°C) can shift to pH ~8.1 at 4°C, potentially altering protein surface charge and solubility. MES has a much lower temperature coefficient (ΔpKa/ΔT ≈ -0.011/°C), maintaining a stable environment during cold-room extraction.

  • Zwitterionic Nature: MES does not permeate cell membranes as easily as amine-based buffers, reducing the risk of swelling organelles during initial lysis steps.

Comparative Buffer Analysis

The following table contrasts MES with common alternatives for labile protein extraction.

FeatureMES Phosphate (PBS) Tris HEPES
Useful pH Range 5.5 – 6.7 5.8 – 8.07.0 – 9.06.8 – 8.2
Metal Binding Negligible High (Precipitates Ca/Mg)Moderate (Chelates Cu/Zn)Low
Temp. Coefficient Low (-0.011 pH/°C)Minimal (-0.002 pH/°C)High (-0.028 pH/°C)Moderate (-0.014 pH/°C)
UV Interference None (>230nm)NoneLowLow
Primary Use Case Metalloproteases, Plant Enzymes General Saline StabilityDNA/RNA, ElectrophoresisCell Culture

Decision Logic for Buffer Selection

Before proceeding, verify that MES is the correct choice for your target protein using the decision tree below.

BufferSelection Start Target Protein Characterization CheckPH Required pH Range? Start->CheckPH CheckMetal Requires Metal Cofactors? (Zn, Mg, Ca, Mn) CheckPH->CheckMetal pH 5.5 - 6.7 UseTris Use Tris Buffer (Monitor Temp Shifts) CheckPH->UseTris pH > 8.0 UseHEPES Use HEPES (For pH 7.0-8.0) CheckPH->UseHEPES pH 6.8 - 8.2 CheckOxidation Sensitive to Oxidation? CheckMetal->CheckOxidation No UseMES RECOMMENDATION: Use MES Buffer (Ideal for pH 5.5-6.7, Metalloproteins) CheckMetal->UseMES Yes (Critical) CheckOxidation->UseMES Yes (MES is non-oxidizing) UsePhosphate Use Phosphate Buffer (Avoid if metals present) CheckOxidation->UsePhosphate No

Figure 1: Decision logic for selecting MES based on pH requirements and metal cofactor dependency.

Detailed Protocol: MES-Based Protein Extraction

This protocol is optimized for extracting labile cytosolic enzymes from mammalian tissue or plant leaves.

Reagents and Preparation

Stock Solution: 0.5 M MES, pH 6.0 (1 Liter)

  • Weigh 97.62 g of MES Free Acid (MW: 195.24 g/mol ).

  • Dissolve in 750 mL of ultra-pure deionized water (18.2 MΩ·cm).

  • Critical Step: Adjust pH to 6.0 using 5 N NaOH (approx. 30-40 mL). Note: Add NaOH slowly.[3][4] The pH will rise rapidly near the pKa.

  • Adjust final volume to 1000 mL with water.

  • Filter sterilize (0.22 µm) and store at 4°C. Stable for 6 months.

Working Lysis Buffer (Freshly Prepared)

  • 50 mM MES, pH 6.0

  • 150 mM NaCl (Maintains ionic strength)

  • 1 mM EDTA (Optional: Omit if target is a metalloprotein)

  • 1% Triton X-100 (For membrane solubilization)[5]

  • 1 mM DTT (Add immediately before use for redox stability)

  • Protease Inhibitor Cocktail (EDTA-free if metals are required)

Extraction Workflow

ExtractionWorkflow Sample Tissue Sample (100mg) Homogenization Homogenization (Ice-cold MES Buffer) Sample->Homogenization Add 1mL Buffer Lysis Lysis Incubation (20 min, 4°C, Agitation) Homogenization->Lysis Shear forces Clarification Centrifugation (15,000 x g, 15 min) Lysis->Clarification Separation Supernatant Soluble Fraction (Store -80°C) Clarification->Supernatant Collect

Figure 2: Optimized extraction workflow ensuring cold-chain integrity.

Step-by-Step Methodology
  • Pre-cooling: Pre-chill the centrifuge rotor and all tubes to 4°C. Keep the Working Lysis Buffer on ice.

  • Disruption:

    • Tissue:[6] Mince 100 mg tissue and add 1 mL ice-cold Working Lysis Buffer. Homogenize using a bead beater or Dounce homogenizer.

    • Cells: Wash cells 2x with PBS, then resuspend in Working Lysis Buffer (10^7 cells/mL).

  • Lysis: Incubate on a rotator at 4°C for 20 minutes. This allows the detergent (Triton X-100) to solubilize membranes while MES stabilizes the released cytosolic proteins.

  • Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C .

    • Why? High speed is necessary to pellet nuclear debris and insoluble organelles.

  • Recovery: Carefully aspirate the supernatant (avoiding the lipid layer on top) into a fresh, pre-chilled tube.

  • Validation: Measure protein concentration (Bradford or BCA). Note: MES does not interfere with Bradford or BCA assays, unlike some amine-rich buffers.

Troubleshooting & Optimization

ObservationPotential CauseCorrective Action
Precipitation in Stock pH incorrect or contaminationRe-check pH. If pH < 5, MES solubility decreases. Filter sterilize to prevent microbial growth.
Low Protein Activity Metal stripping or OxidationEnsure EDTA is omitted for metalloproteins. Add DTT or β-ME for oxidation-sensitive cysteine residues.
Poor Lysis Efficiency Insufficient detergentIncrease Triton X-100 to 2% or add 0.5% Sodium Deoxycholate (RIPA-like formulation).
pH Drift Temperature effectMeasure pH of the buffer at the temperature of use (4°C). Adjust stock accordingly.

References

  • Good, N. E., et al. (1966).[2][7] "Hydrogen Ion Buffers for Biological Research." Biochemistry, 5(2), 467–477.[2]

  • Merck/Sigma-Aldrich. "Biological Buffers: Properties and Selection Guide." Technical Library.

  • Ferreira, C. M., et al. (2015). "Physicochemical Properties of Good's Buffers." Journal of Chemical & Engineering Data.

  • GoldBio. "MES Buffer Stock Solution Protocol." Gold Biotechnology Protocols.

  • Promega. "Temperature Dependence of pH for Commonly Used Buffers."[8] Technical Reference.

Sources

Troubleshooting & Optimization

Technical Support Center: MES Buffer Discoloration

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Topic: MES buffer turned yellow after autoclaving. Audience: Researchers, Scientists, and Process Engineers. Objective: Diagnostic, root cause analysis, and remediation of thermally degraded MES buffers.

Diagnostic Triage: Immediate Action

Status: You have just removed MES buffer from the autoclave, and it has turned yellow. Action: Do not discard immediately. Use the decision matrix below to determine usability based on your specific application.

MES_Triage Start Buffer Status: Yellow after Autoclave Check_Intensity Check Color Intensity Start->Check_Intensity Faint Faint Yellow (Straw colored) Check_Intensity->Faint Minor Oxidation Dark Dark Yellow / Brown Check_Intensity->Dark Significant Degradation Check_App Intended Application? Faint->Check_App Action_Discard DISCARD Re-make & Filter Sterilize Dark->Action_Discard App_Sensitive Sensitive Assays (Cell Culture, MS, Enzymatic) Check_App->App_Sensitive High Risk App_Robust Robust Applications (SDS-PAGE, Washing) Check_App->App_Robust Low Risk App_Sensitive->Action_Discard Action_Test VALIDATE Check A420nm & pH App_Robust->Action_Test Action_Use PROCEED (Verify pH first) Action_Test->Action_Discard If pH shifted > 0.1 Action_Test->Action_Use If pH ±0.1 & A420 < 0.05

Figure 1: Decision matrix for handling discolored MES buffer. Follow the logic path to determine if the reagent can be salvaged.

Root Cause Analysis: The Science of Yellowing

MES (2-(N-morpholino)ethanesulfonic acid) is a "Good's Buffer" generally considered stable. However, the morpholine ring is susceptible to oxidative degradation under high-energy conditions (heat/pressure).

A. Thermal Oxidative Degradation (The Primary Cause)

When autoclaved (121°C, 15 psi), dissolved oxygen and trace metal ions in the water can catalyze the breakdown of the morpholine ring. This generates radical species and degradation byproducts that absorb light in the blue-violet region (400–450 nm), appearing yellow to the eye.

  • Key Factor: The presence of trace Iron (Fe²⁺/Fe³⁺) in lower-quality water or glass containers significantly accelerates this process.

B. The Maillard Reaction (The "Sugar" Error)

If MES was autoclaved in a solution containing carbohydrates (Glucose, Sucrose), the yellowing is likely a Maillard reaction (glycosylamine formation).

  • Critical Warning: If sugars were present, the buffer composition has chemically altered. Discard immediately. The pH will have shifted significantly due to the release of acidic byproducts [1].

C. Aging and Light Exposure

While autoclaving causes immediate yellowing, long-term storage in clear bottles exposes MES to photo-oxidation, leading to the same result over weeks/months.

Impact Analysis: Can I Use It?

The usability of "yellow MES" depends entirely on the sensitivity of your downstream application.

ApplicationUsabilityRisk FactorTechnical Rationale
SDS-PAGE / Western Blot High LowThe slight degradation does not significantly alter ionic mobility or buffering capacity at 500mM+.
Protein Purification (IMAC/IEX) Moderate LowGenerally safe for wash steps. Avoid for final elution if protein stability is unknown.
Lowry Protein Assay ZERO Critical MES interferes with Lowry/BCA copper reduction. Yellow degradation products absorb at detection wavelengths, causing false positives [2].
Cell Culture Low HighDegradation products may be cytotoxic. Do not use for sensitive lines (e.g., stem cells, primary cultures).
Mass Spectrometry ZERO Critical Degradation products introduce unknown peaks and background noise.
Experimental Protocols
Protocol A: The "Gold Standard" Preparation (Filter Sterilization)

Use this method to prevent yellowing entirely.

  • Dissolution: Dissolve MES free acid (or salt) in high-quality Milli-Q water (Resistivity > 18.2 MΩ·cm).

  • pH Adjustment: Adjust pH using NaOH (or KOH) to the desired setpoint (typically pH 6.0).

    • Note: Add base slowly. The heat of neutralization can locally degrade MES if mixing is poor.

  • Filtration:

    • Assemble a sterile filtration unit (vacuum or syringe) with a 0.22 µm PES (Polyethersulfone) or PVDF membrane.

    • Avoid: Nylon filters (can bind proteins if used later) or cellulose nitrate (can add extractables).

  • Storage: Transfer to a sterile, dark (amber) bottle. Store at 4°C.[1][2][3]

Protocol B: Validation of Autoclaved Buffer (The "Rescue" Check)

If you must use the autoclaved yellow buffer, validate it first.

  • Visual Inspection: Hold against a white background. If the color is darker than "light straw" or "white wine," discard.

  • pH Verification:

    • Calibrate pH meter at pH 4.0 and 7.0.

    • Measure buffer at room temperature (25°C).

    • Pass Criteria: pH must be within ±0.1 units of the pre-autoclave value.

  • Absorbance Scan (Optional but Recommended):

    • Blank a spectrophotometer with Milli-Q water.

    • Measure Absorbance at 420nm (A420).

    • Pass Criteria: A420 < 0.05. If higher, the concentration of degradation products is significant enough to interfere with optical assays.

Troubleshooting FAQs

Q1: Why does Sigma/Merck recommend NOT autoclaving MES? A: Manufacturers recommend 0.22 µm filtration because autoclaving guarantees a small percentage of hydrolysis. While often functionally negligible, it violates "Good Laboratory Practice" (GLP) for analytical standards because the exact chemical composition is no longer 100% pure MES [3].

Q2: I added DEPC to my MES and autoclaved it, and it turned dark yellow. Why? A: DEPC (Diethyl pyrocarbonate) degrades into ethanol and CO₂ upon autoclaving, but it also reacts aggressively with amines. Although MES is a tertiary amine (morpholine ring), the high energy of the autoclave can drive side reactions. Furthermore, the acidification from DEPC breakdown shifts the pH, potentially accelerating MES hydrolysis. Discard this solution.

Q3: Can I use yellow MES for running RNA gels? A: Yes, typically. RNA gels (often using MOPS or MES) are robust. The yellow color usually runs with the dye front or diffuses out and does not interfere with Ethidium Bromide or SYBR Green staining [4].

Q4: Does the yellow color indicate a pH change? A: Not necessarily. The chromophores (yellow compounds) have high extinction coefficients, meaning a tiny amount of degradation causes visible color without significantly changing the molar concentration of the buffering species. However, you must verify the pH, as significant thermal stress can cause drifts.

References
  • G-Biosciences. (2015). Interfering Agents in Protein Estimation Assays.[4][5][6] Retrieved from [Link]

  • Bio.net (Methods in Reagents). (2002).[7] Autoclaving MES and MOPS Buffers: User Consensus. Retrieved from [Link]

Sources

Technical Guide: Optimizing MES Concentration for Sensitive Enzyme Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Goldilocks" Buffer

MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic "Good's Buffer" favored for its pKa of ~6.15 (at 25°C) .[1] It is the standard-bearer for assays requiring a slightly acidic environment (pH 5.5 – 6.7), such as those involving glycosylases, certain proteases, and plant-based enzymes.[1]

However, MES is not inert.[1] Its concentration is a critical variable that dictates the trade-off between buffering capacity and enzyme inhibition .[1][2][3]

  • Too Low (<10 mM): pH drift occurs as the reaction progresses, altering

    
    .[1]
    
  • Too High (>100 mM): High ionic strength (

    
    ) disrupts the hydrogen bonding and hydrophobic interactions essential for the enzyme-substrate complex (
    
    
    
    ), often increasing
    
    
    or decreasing
    
    
    .[1]

This guide provides a self-validating system to determine the optimal MES concentration for your specific target.

Module 1: The Optimization Workflow

Do not guess the concentration. Use this kinetic validation protocol to determine the "Sweet Spot" where buffering is sufficient but inhibition is minimal.[3]

Phase A: Preparation of Isotonic Variations

To isolate the effect of buffering capacity from ionic strength, you must control the total ionic strength of your test solutions.

Reagents:

  • MES Stock: 500 mM MES, adjusted to your target pH (e.g., pH 6.0) with NaOH.

  • Salt Compensation Stock: 500 mM NaCl (or KCl, depending on enzyme tolerance).

Protocol:

  • Prepare four reaction buffers with varying MES concentrations: 10 mM, 25 mM, 50 mM, 100 mM .

  • Critical Step: Supplement the lower concentration buffers with the Salt Compensation Stock so that the total ionic strength is identical across all conditions (equivalent to the 100 mM MES condition).

    • Why? If you don't do this, you cannot tell if activity changes are due to the buffer molecule itself or the salt environment.

Phase B: Kinetic Validation

Run your standard activity assay under these four conditions.

Parameter10 mM MES25 mM MES50 mM MES100 mM MES
Observation pH Check (Pre/Post)Activity (

)
Activity (

)
Activity (

)
Pass Criteria

pH < 0.1

Max

Max

Max
Visualization: Optimization Logic Flow

The following diagram illustrates the decision logic for selecting the final concentration based on experimental data.

OptimizationWorkflow Start Start Optimization Prep Prepare 10, 25, 50, 100 mM MES (Isotonic Control w/ NaCl) Start->Prep RunAssay Run Kinetic Assay Measure V0 and Delta pH Prep->RunAssay CheckPH Did pH drift > 0.1 units? RunAssay->CheckPH CheckInhib Did V0 decrease > 10% at high conc? CheckPH->CheckInhib No LowCap Buffering Capacity Insufficient Increase MES CheckPH->LowCap Yes IonicInhib Ionic Strength Inhibition Decrease MES CheckInhib->IonicInhib Yes Optimal Optimal Concentration Found CheckInhib->Optimal No

Figure 1: Logic flow for determining the optimal MES concentration, balancing pH stability against enzyme inhibition.

Module 2: Troubleshooting Guide (Symptom-Based)

Scenario A: "My enzyme activity vanishes in MES but works in Phosphate."

Diagnosis: Radical Scavenging Interference. MES is not always chemically inert.[1][3] It can interfere with redox reactions, particularly those involving peroxidases (e.g., HRP) or radical intermediates.[1][3]

  • Mechanism: The morpholine ring can act as a radical scavenger or electron donor, recycling phenolic substrates and effectively "hiding" the product from detection [2].

  • Solution:

    • Lower MES concentration to < 10 mM.[1][4]

    • Switch to a non-amine buffer (e.g., Phosphate or Acetate) if pH permits.[1][3]

Scenario B: "I see high background or inhibition of RNA-binding proteins."

Diagnosis: OVS Contamination. Commercial MES synthesis can produce trace amounts of oligo(vinylsulfonic acid) (OVS) .[1][3] OVS is a potent polyanionic mimic of RNA and inhibits ribonucleases (like RNase A) and other nucleic acid enzymes at picomolar levels [4].[1][3]

  • Solution:

    • Purchase "Molecular Biology Grade" or "Low-OVS" MES.[1][3]

    • If using generic MES, treat the solution with activated charcoal to remove organic impurities, though replacement is safer.[1][3]

Scenario C: "The pH changes significantly when I move the buffer from the fridge to the bench."

Diagnosis: Temperature Dependence (


). 
While better than Tris, MES still exhibits a temperature dependence of 

[3].[1][3]
  • The Math: A buffer pH'd to 6.15 at 4°C will shift to ~5.92 at 25°C and ~5.79 at 37°C.[3]

  • Solution: Always adjust the pH of your MES stock at the temperature where the assay will be performed .

Module 3: Advanced Technical Considerations

The Ionic Strength Matrix

Enzymes with active sites dependent on electrostatic steering are highly sensitive to the ionic environment.[3] MES contributes to ionic strength (


) differently depending on how the pH is adjusted.[1][3]
Buffer Preparation MethodIonic Strength ContributionRecommended For
MES Free Acid + NaOH High (

)
General use; easiest to prepare.[1][3]
MES Free Acid + MES Na Salt Moderate (

varies by ratio)
Precise

control; no heat of mixing.[1][3]
MES Free Acid + KOH High (

)
Enzymes inhibited by

(e.g., some ATPases).[1][3]
Metal Ion Chelation

While MES is classified as a "non-complexing" Good's buffer, it has a weak affinity for divalent cations (


 for 

) [1].[1][3]
  • Risk: In assays with limiting cofactor concentrations (e.g.,

    
     levels of 
    
    
    
    or
    
    
    ), high MES (100 mM) can competitively chelate the metal, reducing
    
    
    .[1]
  • Validation: If

    
     drops at high MES, add excess cofactor (e.g., +1 mM 
    
    
    
    ) to see if activity is restored.[1][3]
Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue Type1 Loss of Activity (Redox Assay) Issue->Type1 Type2 Inhibition of RNA Enzyme Issue->Type2 Type3 pH Drift (Temp related) Issue->Type3 Sol1 Radical Scavenging? Switch buffer or reduce <10mM Type1->Sol1 Sol2 OVS Impurity? Use High Purity MES Type2->Sol2 Sol3 Check pH at Assay Temp Type3->Sol3

Figure 2: Rapid diagnostic tree for common MES-related assay failures.

References

  • Good, N. E., et al. (1966).[1][3] Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477.[1][3] Link[1][3]

  • Baker, C. J., et al. (2007).[1][3][4][5] Interference by MES and related buffers with phenolic oxidation by peroxidase.[1][3][4][5] Free Radical Biology and Medicine, 43(9), 1322–1327.[1][3][5] Link

  • Kandegedara, A., & Rorabacher, D. B. (1999).[1][3] Noncomplexing Tertiary Amines as "Better" Buffers Covering the Range of pH 3-11.[1][3] Temperature Dependence of Their Acid Dissociation Constants.[1][6][7][8] Analytical Chemistry, 71(15), 3140–3144.[1][3] Link[1][3]

  • Smith, B. D., Soellner, M. B., & Raines, R. T. (2003).[1][3] Potent Inhibition of Ribonuclease A by Oligo(vinylsulfonic Acid).[1][3][9] Journal of Biological Chemistry, 278(23), 20934–20938.[1] Link

Sources

Validation & Comparative

Does MES Buffer Affect Peptide Backbone Dynamics?

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

A Comparative Technical Guide for Structural Biologists and Protein Chemists

Executive Summary

For researchers investigating peptide backbone dynamics—whether through solution NMR, circular dichroism (CD), or molecular dynamics (MD) simulations—the choice of buffer is a critical, often overlooked variable.

The Verdict: Yes, MES (2-(N-morpholino)ethanesulfonic acid) affects peptide backbone dynamics, but often less disruptively than phosphate.

  • Proton Exchange (NMR): MES is superior to phosphate for amide proton detection. Phosphate acts as a potent base catalyst, accelerating proton exchange (

    
    ) and causing signal broadening or disappearance of backbone amides at neutral pH. MES, being a zwitterionic Good's buffer, exhibits a much lower proton exchange rate constant.
    
  • Conformational Ensembles: Unlike phosphate, which can electrostatically "lock" flexible, positively charged peptides (e.g., poly-arginine/lysine regions), MES interacts primarily through weak, transient hydrophobic contacts via its morpholine ring. This preserves a more native "dynamic ensemble" for intrinsically disordered peptides (IDPs).

  • Chemical Interference: MES is non-nucleophilic, making it the standard for carbodiimide (EDC) crosslinking studies, whereas phosphate and Tris compete with the reaction.

Part 1: Mechanistic Insight – The "Hidden" Interactions

To understand how MES affects dynamics, we must look beyond pH control to the molecular interactions at the peptide-solvent interface.

The Proton Exchange Effect (Chemical Dynamics)

Backbone dynamics are often probed via amide protons (


). The visibility of these probes depends on their exchange rate with bulk water.
  • Phosphate: A general base catalyst. Even at pH 6.5, 50 mM phosphate can accelerate

    
     exchange to the point of signal saturation transfer, artificially "erasing" dynamic information from flexible loops or termini.
    
  • MES: Exhibits a significantly lower base catalysis constant. This preserves the

    
     signal intensity, allowing for the measurement of true conformational exchange (
    
    
    
    ) rather than solvent exchange.
The "Morpholine" Effect (Steric & Hydrophobic)

MES contains a morpholine ring. While Good's buffers are designed to be inert, they are not "ghosts."

  • Weak Binding: NMR studies on proteins (e.g., hLFABP) have shown that MES can bind weakly to surface pockets, inducing chemical shift perturbations (CSPs) of ~0.02 ppm. For peptides, this interaction is transient but can alter the rotational correlation time (

    
    ) of small, hydrophobic peptides.
    
  • Viscosity: At standard concentrations (50 mM), MES has a negligible effect on bulk viscosity compared to water, meaning it does not artificially dampen Brownian motion unlike high-concentration glycerol or sucrose additives.

Electrostatic Screening
  • Phosphate: High charge density (multivalent anions). It strongly screens electrostatic interactions and can bind specifically to Arginine/Lysine patches, potentially inducing artificial rigidity in IDPs.

  • MES: Zwitterionic at physiological pH. It provides ionic strength without the aggressive counter-ion binding seen with phosphate or citrate.

Part 2: Comparative Analysis – MES vs. The Alternatives

The following table contrasts MES with common alternatives specifically regarding backbone dynamics parameters.

FeatureMES Phosphate (PBS/NaPi) Tris Acetate
pKa (25°C) 6.157.20 (pK2)8.064.76
Backbone H-Exchange Low (Ideal for NMR)High (Catalyzes exchange)High (Amine base)Low (Acidic pH only)
Metal Coordination Negligible (Good for metallopeptides)Strong (Precipitates Zn, Ca, Mg)WeakWeak
Specific Binding Weak hydrophobic (Morpholine ring)Strong electrostatic (Binds Arg/Lys)WeakWeak
UV Cutoff < 230 nm (Excellent for CD)< 200 nm (Best for CD)< 205 nm< 210 nm
Crosslinking Inert (Ideal for EDC/NHS)Reactive (Inhibits EDC)Reactive (Primary amine)Inert

Part 3: Visualizing the Interaction Landscape

The diagram below illustrates the competing forces a peptide backbone experiences in MES versus Phosphate buffer.

Buffer_Interaction_Landscape cluster_Phosphate Phosphate Buffer Environment cluster_MES MES Buffer Environment Peptide Peptide Backbone (Amide N-H) Phosphate_Ion HPO4(2-) (General Base) Phosphate_Ion->Peptide Catalyzes H-Exchange (Signal Loss) Electrostatic_Lock Electrostatic 'Locking' Phosphate_Ion->Electrostatic_Lock Binds Arg/Lys Electrostatic_Lock->Peptide Rigidifies IDPs MES_Mol MES Zwitterion (Morpholine Ring) MES_Mol->Peptide Minimal H-Exchange Hydrophobic_Touch Transient Hydrophobic Contact MES_Mol->Hydrophobic_Touch Hydrophobic_Touch->Peptide Weak/Transient Interaction

Caption: Comparative interaction mechanisms showing Phosphate's aggressive catalysis of proton exchange versus MES's milder, transient hydrophobic interactions.

Part 4: Experimental Protocols – Validating Buffer Effects

Do not assume "inertness." Use these protocols to validate if MES is affecting your specific peptide system.

Protocol A: The "Buffer Interference" NMR Check

Purpose: To determine if MES binds to the peptide or alters exchange rates compared to a reference.

  • Preparation: Prepare two samples of your peptide (0.1–1.0 mM) containing 10%

    
    .
    
    • Sample A: 20 mM Sodium Phosphate, pH 6.5.

    • Sample B: 20 mM MES, pH 6.5.

    • Note: Ensure ionic strength is matched using NaCl (e.g., 100 mM).

  • Acquisition: Collect a 2D

    
     spectrum for both samples at the same temperature (e.g., 298 K).
    
  • Analysis:

    • Overlay Spectra: If peaks shift > 0.02 ppm, specific binding is occurring.

    • Intensity Check: Compare the integrated intensity of amide peaks.

    • Result: If Sample B (MES) shows significantly stronger peaks than Sample A (Phosphate), Phosphate is causing exchange broadening. MES is the better choice for dynamics.

    • Result: If Sample B shows significant chemical shift changes (CSPs) clustered in hydrophobic regions, MES is binding via the morpholine ring.

Protocol B: Thermal Stability Melt (CD Spectroscopy)

Purpose: To check if the buffer stabilizes a specific secondary structure.

  • Setup: Peptide concentration 20–50 µM. Path length 1 mm.

  • Buffers: Compare MES (50 mM) vs. Water (pH adjusted) vs. Phosphate.

  • Wavelength Scan: Scan 190–260 nm at 20°C.

    • Observation: MES absorbs strongly below 230 nm? No. MES has low UV absorbance down to ~210 nm, but Phosphate is transparent down to 190 nm.

    • Correction: If using MES, ensure the blank subtraction is perfect.

  • Thermal Melt: Ramp 20°C

    
     90°C, monitoring ellipticity at 222 nm (helix) or 200 nm (random coil).
    
  • Interpretation: If

    
     shifts by > 5°C between buffers, the buffer is thermodynamically coupling to the unfolding transition (ligand binding effect).
    

Part 5: Decision Framework

Use this logic flow to select the correct buffer for your dynamics study.

Buffer_Selection_Tree Start Start: Peptide Dynamics Study Q1 Is the peptide an IDP or highly flexible? Start->Q1 Q2 Does the peptide contain Metal Ions (Zn, Ca)? Q1->Q2 Yes Q3 Is the study pH > 7.0? Q1->Q3 No (Structured) Q2->Q3 No Res_MES Use MES (Minimizes Exchange, No Metal Interference) Q2->Res_MES Yes (Phosphate precipitates metals) Q4 Are you doing Chemical Crosslinking (EDC)? Q3->Q4 No (pH 5.5 - 6.5) Res_HEPES Use HEPES (Better buffering > pH 7) Q3->Res_HEPES Yes Q4->Res_MES Yes (Non-nucleophilic) Res_Phos Use Phosphate (Unless Arg/Lys rich) Q4->Res_Phos No Res_Acetate Use Acetate (If pH < 5.5)

Caption: Decision tree for selecting buffers based on peptide properties and experimental constraints.

References

  • Kelly, A. E., et al. (2002). "Viscosity and protein turnover in the cytoplasm." Journal of Molecular Biology. Link (Context: Viscosity effects on dynamics).

  • Wang, Y., et al. (2003). "Buffer Interference with Protein Dynamics: A Case Study on Human Liver Fatty Acid Binding Protein." Biochemistry. Link (Context: Direct binding of MES to protein pockets).

  • Kozer, N., et al. (2013). "Effect of Buffers on Protein Conformational Stability." Current Protocols in Protein Science. Link

  • Bhattacharya, S., et al. (2020). "Phosphate buffer effects on thermal stability and H/D exchange of proteins." Biophysical Journal. Link

  • Thermo Fisher Scientific. "Imject™ EDC Buffer Formulations (MES)." Technical Guide. Link (Context: MES utility in crosslinking).

  • AAT Bioquest. "MES Buffer Preparation and Properties." Resource Library. Link

Evaluating MES Buffer Purity for Fluorescence Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Signal-to-Noise Imperative

In fluorescence microscopy, the buffer is not merely a solvent; it is an optical component. While MES (2-(N-morpholino)ethanesulfonic acid) is a standard "Good's Buffer" favored for its mid-range pH (5.5–6.[1]7) and lack of coordination with metal ions, its purity grade is often the overlooked variable in low-signal imaging.

This guide objectively evaluates MES purity grades, demonstrating how trace impurities—specifically organic oligomers and heavy metals—can catastrophically reduce the Signal-to-Noise Ratio (SNR) in single-molecule and super-resolution applications.

Part 1: The Comparative Analysis

The Mechanism of Interference

Impurities in MES buffers affect fluorescence data through two distinct mechanisms:

  • Background Amplification (Autofluorescence): Organic contaminants (often synthesis byproducts) absorb excitation light and emit photons, raising the noise floor.

  • Signal Suppression (Quenching): Trace heavy metals (Fe³⁺, Cu²⁺) collide with fluorophores, draining excited-state energy non-radiatively.

Grade Comparison: Standard vs. BioPerformance

The following table synthesizes performance metrics based on typical Certificates of Analysis (CoA) and field performance.

FeatureStandard Grade MES BioPerformance / Low-Fluorescence Grade Impact on Microscopy
Purity (Titration) ≥ 99.0%≥ 99.5%Negligible. Titration only measures the main component, not optical contaminants.
A₂₆₀ / A₂₈₀ (1M) ≤ 0.1 AU≤ 0.02 AUCritical. High UV absorbance correlates with organic impurities that fluoresce in the Blue/Green channels.
Heavy Metals (Pb, Fe) ≤ 5 ppm≤ 1 ppmHigh. Metals like Iron and Copper are potent fluorescence quenchers.
Solubility (0.5M) Clear, ColorlessClear, ColorlessModerate. Particulates in lower grades cause light scattering (diffraction artifacts).
DNase/RNase Not always testedNone DetectedCritical for long-term live-cell imaging or FISH.
The "Hidden" Variable: Polyvinyl Sulfonic Acid (PVS)

MES synthesis can leave trace amounts of PVS. While PVS does not fluoresce strongly, it is a potent inhibitor of certain enzymes and can alter the refractive index locally if concentrated. High-purity grades explicitly remove PVS (< 1 ppm).

Part 2: Visualization of Signaling & Workflow

The following diagram illustrates the decision logic for buffer selection and the physical impact of impurities on the imaging path.

MES_Purity_Logic Sample Biological Sample Standard_MES Standard MES (High Absorbance) Sample->Standard_MES Mounted in Pure_MES Low-Fluorescence MES (A280 < 0.02) Sample->Pure_MES Mounted in Excitation Excitation Source (Laser/LED) Excitation->Sample Impurities Organic Impurities (Autofluorescence) Excitation->Impurities Excites Standard_MES->Impurities Contains Metals Trace Metals (Quenching) Standard_MES->Metals Contains Detector_Signal Clean Signal (High SNR) Pure_MES->Detector_Signal Transparent Path Detector_Noise High Background (Low SNR) Impurities->Detector_Noise Emits Non-Specific Photons Metals->Sample Collisional Quenching

Figure 1: Causal pathway of buffer impurities degrading fluorescence signal. Note how Standard MES introduces two failure modes: additive noise (autofluorescence) and subtractive signal (quenching).

Part 3: Self-Validating Experimental Protocols

Do not rely solely on vendor labels. Perform this Buffer Blank Check before any critical single-molecule or super-resolution experiment.

Protocol A: Spectrofluorometric Validation (The Gold Standard)

Purpose: Quantify the exact background contribution of the buffer.

  • Preparation: Prepare a 100 mM solution of the MES candidate in Milli-Q water. Adjust pH to 6.0 using NaOH (ensure NaOH is also high purity).

  • Blanking: Clean a quartz cuvette (or UV-transparent plastic cuvette) with 70% ethanol and air dry.

  • Baseline: Measure Milli-Q water emission from 400nm to 700nm (Excitation: 350nm for DAPI channel, or 488nm for FITC).

  • Measurement: Replace water with MES buffer and repeat the scan.

  • Validation Criteria:

    • Pass: MES intensity is < 1.5x the intensity of Milli-Q water.

    • Fail: Distinct spectral peaks observed (indicates organic contamination).

Protocol B: The "Microscope Check" (Practical Quick-Test)

Purpose: Verify buffer performance on your specific optical setup.

  • Setup: Place 50 µL of MES buffer into a well of a glass-bottom 96-well plate (No cells/No fluorophores).

  • Focus: Focus on the glass-liquid interface using the reflection mode or brightfield, then switch to fluorescence.

  • Acquisition:

    • Set exposure to 500ms (or your typical max exposure).

    • Acquire images in DAPI, GFP, and RFP channels.

  • Analysis: Measure the Mean Gray Value (MGV) of the center of the image.

  • Comparison: Compare against a PBS control.

    • Warning: If MES MGV > 10% higher than PBS, the buffer is unsuitable for single-molecule imaging.

Part 4: Scientific Rationale & Grounding

Why MES?

MES is a zwitterionic "Good's Buffer" (pKa 6.15). Unlike Phosphate Buffered Saline (PBS), MES does not precipitate with Calcium or Magnesium ions and does not coordinate with heavy metals [1]. This makes it superior for metalloprotein analysis, but only if the buffer itself does not introduce the metals it is meant to avoid.

The Quenching Mechanism

Trace metals (Fe, Cu) found in lower-grade MES act as paramagnetic quenchers. They facilitate Intersystem Crossing , moving the fluorophore from a singlet excited state to a triplet state, preventing photon emission [3]. This is invisible to the eye but manifests as "dim" samples, often wrongly attributed to photobleaching.

UV Absorbance as a Proxy

While you may not image in the UV, absorbance at 280nm is the standard proxy for aromatic organic contaminants. If a buffer absorbs at 280nm, those same contaminants often have "tails" of absorption that extend into the 405nm or 488nm excitation bands, causing the autofluorescence depicted in Figure 1 [2].

References

  • Good, N. E., et al. (1966).[2] Hydrogen Ion Buffers for Biological Research. Biochemistry. Link

  • BioSpectra. (n.d.).[3] MES Monohydrate Product Specifications (Absorbance & Trace Metals). Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Quenching of Fluorescence. (Standard text describing collisional quenching by heavy metals).
  • Hoshi, M., et al. (2022). Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies.[4] MDPI. Link

Sources

Safety Operating Guide

Personal protective equipment for handling sodium;2-morpholin-4-ylethanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

An Authoritative Guide to Personal Protective Equipment for Handling Sodium;2-morpholin-4-ylethanesulfonate (MES)

A Senior Application Scientist's Perspective on Laboratory Safety and Best Practices

In the dynamic environment of research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our methods. Sodium;2-morpholin-4-ylethanesulfonate, or MES, is a zwitterionic buffer widely used for its efficacy in the physiological pH range of 5.5 to 6.7. While it is a cornerstone of many biological and biochemical applications, its safe handling is a matter of procedural diligence. This guide moves beyond a simple checklist, offering a comprehensive, experience-driven framework for the selection and use of personal protective equipment (PPE), and outlining robust operational and disposal plans when working with MES. Our goal is to empower you, our fellow scientists, with the knowledge to maintain the highest standards of laboratory safety.

Foundational Risk Assessment: Understanding MES

While not classified as hazardous under the US OSHA Hazard Communication Standard 2024, MES is not entirely benign.[1][2] The primary risks associated with MES, particularly in its powdered form, are irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[3][4] Therefore, a proactive safety protocol is not merely a recommendation but a professional responsibility. The Safety Data Sheet (SDS) is the foundational document for this understanding and should always be reviewed before work commences.[4][5][6]

Core Protective Measures: Your Personal Protective Equipment (PPE) Protocol

The selection of PPE is your first and most critical line of defense against accidental exposure. The following equipment is essential for handling MES powder and solutions.

Protective GearSpecificationScientific Rationale
Eye & Face Protection Safety glasses with side-shields (ANSI Z87.1 or EN166 compliant) or chemical safety goggles.[1][4]Protects against airborne MES dust particles and accidental splashes of buffer solutions, preventing serious eye irritation.[3][4]
Hand Protection Nitrile or latex gloves.Provides a necessary barrier to prevent direct skin contact, which can lead to irritation.[4][5][7] Gloves must be inspected for integrity before use.
Body Protection Standard laboratory coat.Shields skin and personal clothing from contamination by dust or spills.[2][7]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95) or work within a chemical fume hood.[1][5]Essential when handling MES powder to prevent the inhalation of fine particulates that can cause respiratory tract irritation.[4]

Operational Blueprint: From Preparation to Cleanup

A structured workflow minimizes risk and ensures reproducibility. The following process flow diagram outlines the critical stages of safely preparing an MES buffer solution.

MES_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Finalization & Cleanup A 1. Review SDS B 2. Don Appropriate PPE A->B C 3. Prepare & Verify Clean Workspace B->C D 4. Weigh MES Powder (In Fume Hood) C->D E 5. Dissolve Powder in Solvent D->E F 6. Clean All Equipment & Workspace E->F G 7. Segregate & Dispose of Waste Properly F->G H 8. Doff PPE & Wash Hands G->H

Caption: A systematic workflow for the safe handling of MES from start to finish.

Step-by-Step Experimental Protocol
  • Pre-Experiment Safety Review: Before handling MES, consult the latest version of its SDS.[2][6] This ensures you are aware of all potential hazards and emergency procedures.

  • Donning PPE: Wear all the PPE detailed in the table above. Ensure your gloves are properly fitted and your safety glasses provide full coverage.

  • Workspace Preparation: Work in a well-ventilated area, preferably a certified chemical fume hood, to control dust.[3][5] Ensure the workspace is clean and uncluttered.

  • Weighing: Carefully weigh the solid MES powder. Avoid creating dust clouds by handling the material gently. Use a dedicated scoop or spatula.[4]

  • Dissolution: Slowly add the MES powder to the solvent (typically deionized water) while stirring. This prevents clumping and minimizes the risk of splashing.

  • Post-Handling Decontamination: Once the buffer is prepared, thoroughly clean all equipment and the work surface to prevent residual contamination.

  • Waste Management: Collect all disposable materials (e.g., weigh boats, contaminated wipes) and any unused MES powder in a designated, clearly labeled waste container.[4][8]

  • Doffing PPE and Hygiene: Remove your PPE in the correct sequence (typically gloves first, then lab coat, then eye protection) to avoid cross-contamination. Always wash your hands thoroughly with soap and water after the procedure is complete.[3]

Chemical Disposal and Deactivation Plan

Responsible disposal is a critical component of the chemical lifecycle, protecting both personnel and the environment.

MES_Disposal Start MES Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid MES Waste (Unused powder, contaminated disposables) Waste_Type->Solid_Waste Solid Aqueous_Waste Aqueous MES Waste (Buffer solutions) Waste_Type->Aqueous_Waste Aqueous Collect_Solid Collect in a Labeled, Sealed Hazardous Waste Container Solid_Waste->Collect_Solid Consult_EHS Consult Institutional & Local Disposal Regulations Aqueous_Waste->Consult_EHS Licensed_Disposal Arrange Pickup by a Licensed Waste Disposal Company Collect_Solid->Licensed_Disposal Consult_EHS->Licensed_Disposal Prohibited Drain_Disposal Neutralize pH (if required) & Drain Dispose with Copious Water Consult_EHS->Drain_Disposal Permitted

Caption: Decision-making process for the proper disposal of MES waste streams.

Disposal Protocol
  • Solid Waste: All unused MES powder and materials significantly contaminated with it (e.g., weigh boats, gloves) must be collected in a suitable, sealed, and clearly labeled container for chemical waste.[4][8] Do not mix with other waste streams.

  • Aqueous Solutions: The disposal of MES buffer solutions is dictated by local and institutional regulations. While some jurisdictions may permit drain disposal of neutralized, dilute buffers with large amounts of water, this is not a universal standard.[9] Always consult your institution's Environmental Health & Safety (EHS) department for the approved disposal procedure.[3][5] Never pour chemical waste down the drain without explicit approval.

  • Accidental Spills: For small spills, use an inert absorbent material like sand, sweep it up without creating dust, and place it in a closed container for disposal.[5]

By integrating these safety-centric protocols into your daily laboratory operations, you contribute to a culture of safety, responsibility, and scientific excellence.

References

  • Hubei New Desheng Materials Technology Co., Ltd. (n.d.). Is MES buffer toxic.
  • BroadPharm. (2017). Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). MES, 0.5M buffer solution, pH 5.5 - Safety Data Sheet.
  • Megazyme. (n.d.). MES monohydrate Buffer salt - Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). MES BUFFER CAS NO 145224-94-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Thermo Fisher Scientific. (n.d.). MES Buffer - SAFETY DATA SHEET.
  • Echemi. (n.d.). 4-Morpholinepropanesulfonic acid, sodium salt (1:1) Safety Data Sheets.
  • S D Fine-Chem Limited. (n.d.). MORPHOLINOETHANE SULPHONIC ACID MONOHYDRATE - Safety Data Sheet.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2-(N-Morpholino)ethane- sulfonic acid (MES).
  • Fisher Scientific. (2025). MES sodium salt - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.